4-Difluoromethoxy-5-fluoropicolinic acid
Overview
Description
“4-Difluoromethoxy-5-fluoropicolinic acid” is a chemical compound with the molecular formula C7H4F3NO3 and a molecular weight of 207.11 . It is used for research purposes.
Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 315.0±37.0 °C, and its density is predicted to be 1.537±0.06 g/cm3 . The pKa value is predicted to be 3.27±0.10 .Scientific Research Applications
Synthesis of Novel Fluoropicolinate Herbicides
The research by Johnson et al. (2015) in "Organic letters" outlines the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines. This process enabled the synthesis of 4-amino-5-fluoropicolinates and provided access to picolinic acids with various substituents, previously inaccessible via cross-coupling chemistry. These compounds are of interest as potential herbicides (Johnson et al., 2015).
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) in the "Journal of the American Chemical Society" presented a study on the synthesis of fluorinated heterocycles. They reported the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This process resulted in monofluorinated alkenes and enabled the efficient synthesis of 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, highlighting the significance of fluorine in pharmaceutical and agrochemical industries (Wu et al., 2017).
Use in Nanoformulations for Cancer Therapy
Guo et al. (2020) in "ACS nano" discussed the use of FOLFOX (a combination of folinic acid, 5-fluorouracil, and oxaliplatin) in nanoformulations for colorectal cancer therapy. They developed a nanoprecipitate to enhance blood circulation and tumor accumulation of platinum drugs and folinic acid, demonstrating significant chemo-immunotherapeutic activities in cancer treatment (Guo et al., 2020).
Properties
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-3-2-11-4(6(12)13)1-5(3)14-7(9)10/h1-2,7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHYTZJAQWUHIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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